molecular formula C14H22N2 B3093149 2-Methyl-1-(2-phenylpropyl)piperazine CAS No. 1240572-28-4

2-Methyl-1-(2-phenylpropyl)piperazine

Cat. No.: B3093149
CAS No.: 1240572-28-4
M. Wt: 218.34 g/mol
InChI Key: PFCGFSCWLYDURJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-phenylpropyl)piperazine is a chemical compound belonging to the piperazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-phenylpropyl)piperazine can be achieved through various methods. One simplified procedure involves the preparation of monosubstituted piperazine derivatives in a one-pot-one-step way from a protonated piperazine without the need for a protecting group. Reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale batch reactions or continuous flow processes. The use of microwave reactors has been explored to enhance the efficiency of synthetic reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(2-phenylpropyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

2-Methyl-1-(2-phenylpropyl)piperazine has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a building block for pharmaceuticals. In biology, it is studied for its potential biological activities, including antimicrobial and antipsychotic properties. In medicine, it is explored for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathwaysThey bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Methyl-1-(2-phenylpropyl)piperazine include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Uniqueness: Its ability to undergo various chemical reactions and its diverse range of applications in scientific research make it a compound of significant interest .

Properties

IUPAC Name

2-methyl-1-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(14-6-4-3-5-7-14)11-16-9-8-15-10-13(16)2/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCGFSCWLYDURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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